molecular formula C17H20ClF2N3O3 B122590 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride CAS No. 149541-59-3

1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride

Cat. No. B122590
CAS RN: 149541-59-3
M. Wt: 387.8 g/mol
InChI Key: KXEBLAPZMOQCKO-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride, also known as EF-24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF-24 belongs to the family of quinoline-based compounds and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. In

Scientific Research Applications

1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. This compound has been studied in various cancer cell lines, animal models, and clinical trials.

Mechanism of Action

1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride exerts its anti-cancer properties by targeting multiple signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the NF-κB pathway, which is involved in cancer cell survival and inflammation. This compound has also been shown to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, lung cancer, and leukemia. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress by scavenging free radicals.

Advantages and Limitations for Lab Experiments

1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride offers several advantages for lab experiments. This compound is highly soluble in water and can be easily administered to cells or animals. This compound has been shown to exhibit high stability in various conditions, including in vitro and in vivo. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.
However, there are also limitations to using this compound in lab experiments. This compound has a relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound has been shown to exhibit low bioavailability, which may limit its ability to reach target tissues in vivo.

Future Directions

For 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride research include:
1. Investigating the efficacy of this compound in combination with other anti-cancer agents.
2. Developing more potent and selective analogs of this compound.
3. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigating the potential use of this compound in other disease models, such as inflammatory diseases and neurodegenerative diseases.
5. Investigating the potential use of this compound as a chemopreventive agent.
Conclusion
This compound is a promising synthetic compound that exhibits anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies and clinical trials. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective analogs of this compound.

Synthesis Methods

The synthesis of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride involves the reaction of 6,8-difluoro-2-methyl-4-quinolonecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride and N-methylpiperazine. The resulting compound is then treated with hydrochloric acid to yield this compound hydrochloride. The synthesis method has been optimized to yield high purity and high yield of this compound.

properties

CAS RN

149541-59-3

Molecular Formula

C17H20ClF2N3O3

Molecular Weight

387.8 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H/t9-;/m0./s1

InChI Key

KXEBLAPZMOQCKO-FVGYRXGTSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@H](C3)C)F)C(=O)O.Cl

SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.